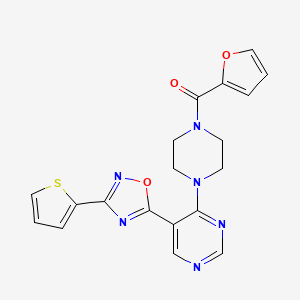
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a butoxy group at the third position and a phenyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method is the reaction of anthranilamide with butyl bromide and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported boron trifluoride, can enhance the efficiency of the synthesis and allow for easy separation and reuse of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The butoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Wirkmechanismus
The mechanism of action of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit tankyrase enzymes, which play a role in the regulation of Wnt signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes related to cancer progression . The binding of the compound to the nicotinamide site of the catalytic domain of tankyrase enzymes is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3,4-dihydroquinazolin-4-one: Lacks the butoxy group but shares the quinazolinone core.
3-Butoxy-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a methyl group instead of a phenyl group.
2-Phenyl-3-butyl-3,4-dihydroquinazolin-4-one: Similar structure with a butyl group instead of a butoxy group.
Uniqueness
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both butoxy and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets .
Eigenschaften
IUPAC Name |
3-butoxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-13-22-20-17(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)18(20)21/h4-12H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCJAQFVYOJOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)

![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)
![N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2647993.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2647994.png)
![2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2648001.png)

![tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2648004.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2648006.png)
![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
